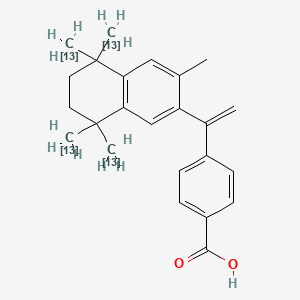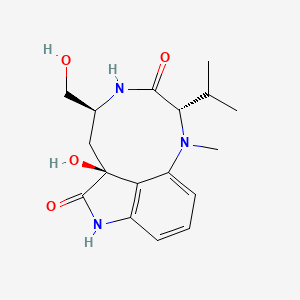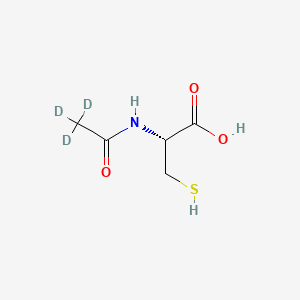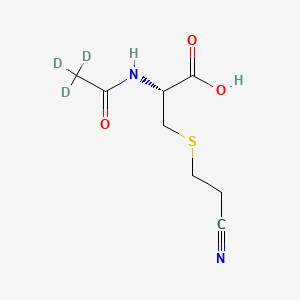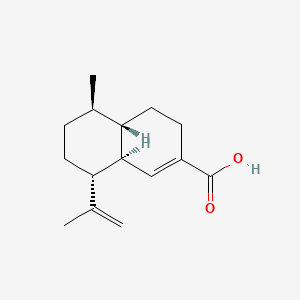
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C15H22O2 . It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its specific arrangement of carbon, hydrogen, and oxygen atoms, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves the reaction of specific organic precursors under controlled conditions. One common method includes the use of metal acetates, citric acid, and ethylene glycol, which are heated under hydrogen to temperatures ranging from 600 to 900°C . The reaction conditions, such as temperature and the presence of hydrogen, play a crucial role in determining the final structure and properties of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The choice of precursors and the optimization of reaction parameters are essential to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through the donation or acceptance of electrons, hydrogen atoms, or other functional groups, depending on the specific reaction context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropic acid: Similar in structure but differs in functional groups and reactivity.
2-Phenylhydracrylic acid: Shares some structural similarities but has distinct chemical properties.
3-Hydroxy-2-phenylpropionic acid: Another related compound with unique reactivity and applications
Uniqueness
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid stands out due to its specific molecular arrangement and the resulting chemical behavior. Its ability to undergo a variety of chemical reactions under different conditions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
100019-20-3 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.339 |
Nom IUPAC |
(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8,10,12-14H,1,4-7H2,2-3H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 |
Clé InChI |
JYYWWQXMXXNJSB-SAXRGWBVSA-N |
SMILES |
CC1CCC(C2C1CCC(=C2)C(=O)O)C(=C)C |
Synonymes |
Pernetic acid C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


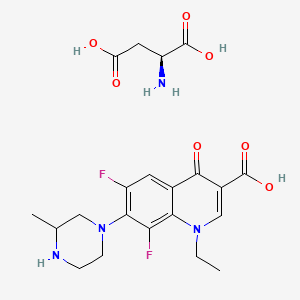
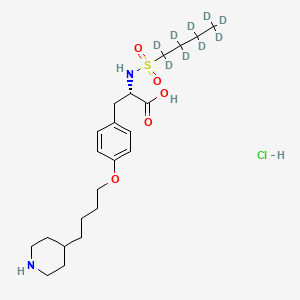
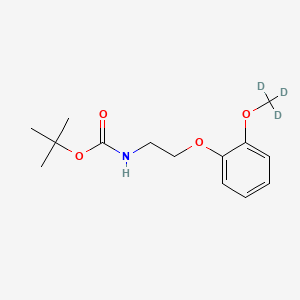
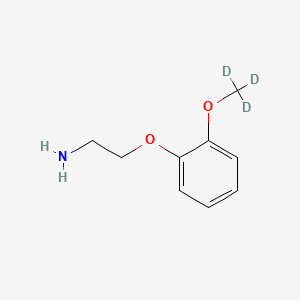

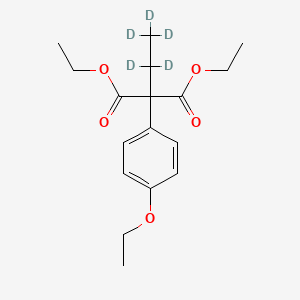
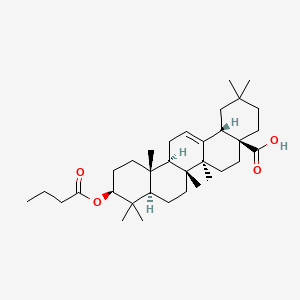
![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)
